Product packaging for Tonkinecin(Cat. No.:CAS No. 174819-52-4)

Tonkinecin

Cat. No.: B1220946
CAS No.: 174819-52-4
M. Wt: 608.9 g/mol
InChI Key: BJNHGCXQPCYJLU-CXPQHEJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tonkinecin is a novel monotetrahydrofuran annonaceous acetogenin that was first isolated from the roots of Uvaria tonkinesis . This compound belongs to a broad class of natural products known for a wide range of potent biological activities, including cytotoxic, pesticidal, and antiprotozoal effects . The annonaceous acetogenins are recognized as highly potent inhibitors of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a key enzyme in the electron transport chain . By targeting this complex, as well as the NADH oxidase of cancerous cell membranes, these compounds disrupt ATP production, leading to apoptosis in energy-demanding cells such as tumor cells . A significant feature of this compound class is their ability to overcome multi-drug resistance (MDR) in tumor cells, making them a compelling subject for oncology research . The structure of this compound includes a tetrahydrofuran ring and a γ-lactone terminal, which are characteristic of its class, and its absolute stereochemistry has been established through Mosher ester methodology . Researchers are investigating this compound and related acetogenins for their potential as lead compounds in the development of new anti-cancer agents and their utility in biochemical studies involving mitochondrial function. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H68O6 B1220946 Tonkinecin CAS No. 174819-52-4

Properties

CAS No.

174819-52-4

Molecular Formula

C37H68O6

Molecular Weight

608.9 g/mol

IUPAC Name

(2S)-4-[(3S,15R)-3,15-dihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H68O6/c1-3-4-5-6-7-8-11-14-17-20-23-33(39)35-27-28-36(43-35)34(40)24-21-18-15-12-9-10-13-16-19-22-32(38)26-25-31-29-30(2)42-37(31)41/h29-30,32-36,38-40H,3-28H2,1-2H3/t30-,32-,33+,34+,35+,36+/m0/s1

InChI Key

BJNHGCXQPCYJLU-CXPQHEJVSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCC(CCC2=CC(OC2=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCCC[C@@H](CCC2=C[C@@H](OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCC(CCC2=CC(OC2=O)C)O)O)O

Other CAS No.

174819-52-4

Synonyms

tonkinecin

Origin of Product

United States

Origin, Isolation Methodologies, and Biosynthetic Pathway Elucidation of Tonkinecin

Botanical Sourcing and Chemotaxonomic Considerations

Tonkinecin was first isolated from the roots of Uvaria tonkinesis. nih.gov. Annonaceous acetogenins (B1209576), in general, are primarily found in various parts of plants belonging to the Annonaceae family, including roots, stems, seeds, and sometimes leaves mdpi.com. The presence and distribution of specific acetogenins like this compound within different species and plant parts contribute to the chemotaxonomy of the Annonaceae family nih.gov.

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation and purification of Annonaceous acetogenins, including this compound, from complex plant extracts typically involve a combination of chromatographic and spectroscopic techniques psu.edu. Initial extraction often utilizes successive solvent extractions with increasing polarity or liquid-liquid partitioning psu.edu.

Preparative Liquid Chromatography Approaches

Preparative liquid chromatography (Prep-LC) is a crucial step for isolating larger quantities of compounds after initial extraction and fractionation psu.eduymc.euwaters.com. This technique is essential for purifying and isolating sufficient amounts of a compound for further analysis and study ymc.euwaters.com. Various stationary phases, such as reversed-phase and normal-phase silica (B1680970) gel, are employed in preparative chromatography for separating Annonaceous acetogenins based on their polarity psu.eduymc.euwaters.com. Preparative HPLC has been successfully used to separate positional isomers and epimers of acetogenins psu.eduslideshare.net. Countercurrent chromatography (CCC or CPC) is another highly efficient method that has been utilized for isolating acetogenins, capable of separating large amounts of mixtures and crude extracts, including positional isomers, epimers, and homologous acetogenins psu.edu.

Hyphenated Techniques in Isolation Characterization

Hyphenated techniques, which combine a separation technique with an online spectroscopic detection technology, are invaluable for the analysis and characterization of natural products like this compound nih.govchromatographytoday.com. These techniques provide enhanced selectivity and sensitivity, allowing for the separation and identification of components in complex mixtures chromatographytoday.comijpsr.comsaspublishers.com. Common hyphenated techniques used in natural product analysis include LC-MS, LC-NMR, and LC-FTIR nih.govchromatographytoday.comijpsr.com.

Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for separating and identifying structural isomers and analyzing complex mixtures by providing time-resolved m/z values chromatographytoday.comsaspublishers.comox.ac.uk. This technique helps in reducing matrix effects and ion suppression ox.ac.uk. LC-NMR combines the separation power of LC with the structural elucidation capabilities of NMR spectroscopy, offering detailed structural information on isolated compounds nih.govchromatographytoday.comsaspublishers.com. These hyphenated approaches are vital for the online partial identification of compounds and chemotaxonomic studies nih.gov.

Research into the Biosynthesis of Annonaceous Acetogenins

Annonaceous acetogenins, including this compound, are considered to be derived from the polyketide biosynthetic pathway mdpi.comresearchgate.net. They are typically characterized by a long aliphatic fatty acid chain, often 35 or 37 carbons in length, which is combined with a propan-2-ol unit to form a terminal α,β-unsaturated γ-lactone ring mdpi.comcore.ac.ukmdpi.com. The presence and arrangement of tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings and hydroxyl groups along the hydrocarbon chain are key structural features mdpi.commdpi.com.

Proposed Polyketide Synthase (PKS) Pathways

The biosynthesis of polyketides involves polyketide synthases (PKSs), which are enzymes responsible for the stepwise assembly of the carbon chain through the condensation of acetyl-CoA and malonyl-CoA extender units researchgate.net. While the specific PKS pathways involved in the biosynthesis of this compound have not been fully elucidated, research into the biosynthesis of Annonaceous acetogenins suggests a common mechanistic approach derived from fatty acid and polyketide biosynthesis researchgate.net. The long carbon chain of acetogenins is believed to be constructed through this process mdpi.com.

Enzymatic Mechanisms in Tetrahydrofuran Ring Formation

The formation of the characteristic tetrahydrofuran (THF) rings in Annonaceous acetogenins is a crucial step in their biosynthesis. Proposed mechanisms for polyether biosynthesis, including the THF rings in acetogenins, often involve oxidative cyclization processes researchgate.netsoton.ac.uk. One proposed mechanism involves the opening of an olefin-derived epoxide intermediate researchgate.net. Studies on the synthesis of THF rings in acetogenin (B2873293) cores have explored various chemical strategies, including asymmetric alkynylation and stereodivergent THF ring formation mdpi.comacs.orgresearchgate.net. Enzymatic mechanisms are hypothesized to play a key role in controlling the stereochemistry and regioselectivity of these cyclization reactions in nature researchgate.net.

Stereochemical Control Elements in Biosynthesis

Stereochemical control in the biosynthesis of complex polyketides, including annonaceous acetogenins, is crucial for generating the specific configurations of multiple stereogenic centers present in these molecules nih.gov. Modular polyketide synthases (PKSs) play a significant role in this control nih.gov.

Stereospecificity is observed at each step of the chain extension cycle in modular PKSs, governing the configuration at both the β-carbon-derived center (often bearing a hydroxyl group after reduction) and the α-carbon-derived center when branched extender units are incorporated nih.gov. Insights into the stereochemistry of PKS-catalyzed reactions have been gained through analogy to fatty acid biosynthesis, isotopic labeling studies, in vitro studies of isolated PKS domains, and the use of engineered hybrid PKSs nih.gov.

For this compound, which is a mono-THF acetogenin with a hydroxyl group at C-5 beilstein-journals.org, the stereochemistry at its various chiral centers is established during its biosynthesis. Total synthesis studies of this compound have provided insights into the relative and absolute stereochemistry. The first total synthesis of this compound reported in 1999 derived the stereogenic centers at C-5, C-21, C-22, and C-36 from carbohydrates (D-xylose, D-glucose, and L-lactate), while those at C-17 and C-18 were generated using Sharpless asymmetric dihydroxylation acs.orglookchem.com. This highlights how the stereochemistry of the precursors and controlled synthetic reactions are employed to establish the desired stereochemistry in the final molecule. While this describes synthetic control, it reflects the need for precise stereochemical management also present in the natural biosynthetic process.

The absolute stereochemistry of this compound was established through 1H-NMR experiments utilizing Mosher ester methodology during its initial isolation and structure elucidation nih.gov.

Table 1: Key Stereogenic Centers and Their Origins (Based on Total Synthesis)

Stereogenic CenterOrigin (in Total Synthesis)
C-5D-xylose acs.orglookchem.com
C-17Sharpless asymmetric dihydroxylation acs.org
C-18Sharpless asymmetric dihydroxylation acs.org
C-21D-glucose acs.orglookchem.com
C-22D-glucose acs.orglookchem.com
C-36L-lactate acs.orglookchem.com

Note: This table reflects the origins of stereocenters in a reported total synthesis, which provides a model for how these centers are controlled, although the specific enzymatic mechanisms in the plant's biosynthesis may differ.

The formation of the tetrahydrofuran ring itself involves stereocontrolled cyclization events soton.ac.uk. The proposed cascade cyclization initiated by nucleophilic attack on an epoxide intermediate would inherently control the relative stereochemistry of the atoms involved in the ring formation soton.ac.uk.

Advanced Structural Characterization and Elucidation Methodologies for Tonkinecin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool in elucidating the planar structure of Tonkinecin. Both ¹H and ¹³C NMR spectra provided crucial information regarding the different functional groups and carbon skeleton. Analysis of the NMR data confirmed the presence of key structural features characteristic of this class of acetogenins (B1209576), namely an α,β-unsaturated γ-lactone moiety and a mono-tetrahydrofuran (THF) ring bearing adjacent hydroxyl groups. wikidata.org

Characteristic ¹H-NMR resonances were observed for protons within these key regions. For instance, signals at δ 7.02 (q), 4.99 (dq), 2.40 (m), and 1.40 (d) in the ¹H-NMR spectrum were indicative of the α,β-unsaturated γ-lactone with a 5-OH moiety. wikidata.org The presence of the mono-THF ring with hydroxyl groups at adjacent carbons was supported by ¹H-NMR resonances at δ 3.79 and 3.39. wikidata.org

The corresponding ¹³C-NMR spectrum further corroborated these findings, showing characteristic carbon signals. Resonances at δ 173.99 (C-1), 149.38 (C-35), 134.08 (C-2), 77.49 (C-36), 70.87 (C-5), and 19.13 (C-37) were consistent with the α,β-unsaturated γ-lactone structure. wikidata.org Signals at δ 82.66 (C-18 and C-21) and 74.13 (C-17 and C-22) were characteristic of the carbons within the mono-THF ring bearing adjacent hydroxyl groups. wikidata.org

Here is a summary of key NMR data for this compound:

NucleusPositionChemical Shift (δ)Multiplicity (J values in Hz)Assignment (Partial)
¹HH-357.02qγ-lactone
¹HH-364.99dqγ-lactone
¹HH-53.58mC-5 OH
¹HH-32.40mγ-lactone
¹HH-371.40dγ-lactone methyl
¹HH-18, H-213.79mTHF ring
¹HH-17, H-223.39mTHF ring
¹³CC-1173.99-γ-lactone C=O
¹³CC-35149.38-γ-lactone C=C
¹³CC-2134.08-γ-lactone C=C
¹³CC-3677.49-γ-lactone CH-O
¹³CC-570.87-C-5 OH
¹³CC-3719.13-γ-lactone CH₃
¹³CC-18, C-2182.66-THF ring CH-O
¹³CC-17, C-2274.13-THF ring CH-OH

Note: Data compiled from reference wikidata.org. Specific J values for all protons were not available in the provided snippets.

Two-Dimensional NMR Experiments for Connectivity Assignment (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for this compound were not detailed in the available information, the elucidation of complex natural product structures like acetogenins typically relies on a suite of two-dimensional NMR experiments. Techniques such as Correlation Spectroscopy (COSY) are used to identify coupled protons and establish proton-proton connectivities through bonds. Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC) experiments are employed to correlate proton and carbon signals directly bonded to each other. Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for establishing long-range proton-carbon connectivities across two or three bonds, which helps in piecing together the carbon skeleton and confirming the positions of substituents and functional groups. These experiments collectively provide comprehensive connectivity information essential for assigning all proton and carbon signals and confirming the planar structure.

Advanced NMR Techniques for Stereochemical Determination (e.g., NOESY, J-based methods)

Beyond planar structure elucidation, NMR techniques are also crucial for determining the relative stereochemistry of chiral centers. For this compound, the relative configuration of the four chiral centers within the mono-THF ring was assigned as threo,trans,threo. wikidata.org This assignment was based on the analysis of ¹H-NMR signals, specifically the chemical shifts of the methylene (B1212753) protons at C-19 and C-20 (δ 1.96 and 1.65), which are characteristic of a trans-substituted THF ring. wikidata.org Analysis of coupling constants between adjacent protons on chiral centers can provide information about dihedral angles, aiding in relative stereochemical assignments (J-based methods). Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which reveal spatial proximities between protons, are also commonly used in acetogenin (B2873293) chemistry to determine relative configurations across rings and chains. Although specific NOESY data for this compound were not provided, such through-space correlations would typically complement coupling constant analysis to confirm the relative stereochemistry of the THF ring and adjacent chiral centers.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry played a vital role in determining the molecular weight and providing insights into the fragmentation pattern of this compound, which aided in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While the initial report mentioned Chemical Ionization Mass Spectrometry (CIMS) showing an [MH - H₂O]⁺ peak at m/z 591, indicating a molecular weight of 608 Da, and elemental analysis to determine the molecular formula C₃₇H₆₈O₆ wikidata.org, High-Resolution Mass Spectrometry (HRMS) is the standard technique for accurately determining the elemental composition of a compound. HRMS provides the exact mass of the molecular ion or characteristic fragment ions, allowing for the calculation of possible elemental formulas. This precision is critical for confirming the molecular formula derived from other analytical methods and for identifying fragment ions in fragmentation studies.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) analysis of the tri-TMSi derivative of this compound provided valuable fragmentation data that helped establish the number of carbon units separating the unsaturated lactone from the THF ring. wikidata.org Tandem Mass Spectrometry (MS/MS), where selected ions are fragmented further and the resulting fragment ions are analyzed, provides more detailed structural information than single-stage MS. By analyzing the fragmentation pathways of this compound (or its derivatives), specific bonds that are cleaved can be identified, confirming the presence and connectivity of different structural moieties like the lactone, the THF ring, and the aliphatic chain lengths between them. This fragmentation analysis complements the NMR data in building the complete structural picture.

Chiroptical Methods for Absolute Configuration Assignment

Determining the absolute configuration of the stereogenic centers in this compound was a crucial step in its full structural characterization. This was primarily achieved using ¹H-NMR experiments in conjunction with the modified Mosher ester methodology. iiitd.edu.inwikidata.orgctdbase.org

The Mosher ester method involves derivatizing chiral hydroxyl groups with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and analyzing the chemical shift differences (Δδ) in the ¹H-NMR spectra of the resulting diastereomeric esters. The pattern of Δδ values for protons near the derivatized center allows for the assignment of the absolute configuration of the hydroxyl-bearing carbon. Applying this methodology to this compound enabled the assignment of the absolute stereochemistry at its chiral centers. iiitd.edu.inwikidata.orgctdbase.org The absolute configuration of this compound was established as 5S, 17R, 18R, 21R, 22R, 36S. wikidata.org

In addition to the Mosher ester method, the optical rotation ([α]D) of this compound was measured as +26.54° (c value not specified in the snippet). wikidata.org Optical rotation is a chiroptical property that reflects the ability of a chiral substance to rotate plane-polarized light. While the sign and magnitude of optical rotation alone cannot determine absolute configuration, it serves as an important characteristic for confirming the identity and enantiomeric purity of a chiral compound and is often compared with values of synthetic or known standards to support stereochemical assignments. thegoodscentscompany.comwikidata.org

Electronic Circular Dichroism (ECD) Spectroscopy Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration and conformation of chiral molecules nih.govrsc.org. It measures the differential absorption of left and right circularly polarized light by a substance rsc.org. For molecules like this compound with multiple chiral centers and flexible chains, experimental ECD spectra can be compared with theoretically calculated spectra for different possible stereoisomers and conformers to assign the absolute configuration nih.gov. While direct experimental ECD data specifically for this compound is not detailed in the provided search results, ECD is a standard method employed in the structural elucidation of natural products with chiral centers, including other acetogenins nih.govrsc.org.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance as a function of wavelength rsc.org. Like ECD, ORD is valuable for determining the absolute configuration of chiral molecules rsc.org. The specific rotation values measured experimentally, often at the sodium D line ([α]D), provide initial clues about the chirality of a compound beilstein-journals.org. For this compound, specific rotation values have been reported for both the natural product and synthetic samples beilstein-journals.org. Comparing the experimental ORD data (or specific rotation at different wavelengths) with calculated values for possible stereoisomers can aid in confirming the absolute stereochemistry rsc.org. One synthesis of a pseudo-annonacin A isomer, a related mono-THF acetogenin, yielded a product with spectroscopic data identical to the natural product but a different optical rotation, highlighting the importance of this measurement in confirming stereochemistry beilstein-journals.org.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry plays an increasingly vital role in complementing experimental spectroscopic data for the definitive structural elucidation of natural products researchgate.netmeilerlab.org.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) calculations are widely used in computational chemistry to predict various molecular properties, including spectroscopic parameters scirp.orgrsc.orgscielo.brmdpi.com. For structural elucidation, DFT can be used to calculate properties such as NMR chemical shifts, vibrational frequencies (for IR and VCD), and electronic transitions (for UV/Vis and ECD) for proposed structures and their conformers researchgate.netscielo.brnih.govnih.gov. Comparing these predicted spectroscopic data with experimental results provides a powerful method for validating or refuting proposed structures and determining relative and absolute configurations researchgate.netscielo.brnih.gov. DFT calculations have been applied to predict spectroscopic properties for various organic molecules, demonstrating good agreement with experimental data scirp.orgscielo.br. This approach is particularly useful when dealing with complex molecules where experimental data interpretation is challenging nih.gov.

Synthetic Strategies and Chemical Derivatization Studies of Tonkinecin

Total Synthesis Approaches to Tonkinecin

The first total synthesis of this compound was reported by Wu's group in 1999, with full details published in 2001. beilstein-journals.orgnih.govacs.orgacs.orgacs.orgnih.gov This synthesis established a key route for constructing the complex molecular architecture of this compound.

Stereoselective synthesis is crucial for constructing the correct absolute and relative configurations of the multiple chiral centers present in this compound. The first synthesis of this compound by Wu's group utilized a "chiral pool" approach, deriving stereogenic centers from readily available carbohydrates. beilstein-journals.orgacs.orgacs.orgiipseries.org Specifically, D-xylose was used to establish the chiral center at C-5, and D-glucose was employed for constructing the tetrahydrofuran (B95107) (THF) ring, contributing to the stereocenters at C-17 and C-18. beilstein-journals.orgacs.orgacs.org L-lactate was also used to introduce a chiral center at C-36. acs.org Sharpless asymmetric dihydroxylation was utilized to establish the stereochemistries at C-21 and C-22. acs.org This strategy leverages the inherent chirality of natural products to control the stereochemistry of the synthesized molecule. iipseries.orggmkresearch.comdiva-portal.org

Several key bond-forming reactions were central to the total synthesis of this compound. A critical step in Wu's synthesis was a palladium(0)-catalyzed cross-coupling reaction between a butenolide unit and a tetrahydrofuran (THF) unit to construct the backbone of this compound. beilstein-journals.orgnih.govacs.orgacs.orgacs.orgacs.org Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied in the synthesis of various Annonaceous acetogenins (B1209576) and their analogues. rit.edu

The Wittig reaction was another important transformation employed in the synthesis. beilstein-journals.orgnih.govacs.orgjptcp.comwikipedia.orgorganic-chemistry.org In the synthesis by Wu's group, a Wittig reaction between a chiral aldehyde derived from D-xylose and a specific Wittig reagent furnished the butenolide unit. beilstein-journals.orgnih.govacs.org The Wittig reaction is widely used to convert aldehydes and ketones into alkenes and is a versatile method for constructing carbon-carbon double bonds with control over stereochemistry. wikipedia.orgorganic-chemistry.org

Oxidative cyclization methodologies have been developed and applied in the synthesis of tetrahydrofuran rings found in Annonaceous acetogenins. While the primary synthesis of this compound by Wu's group focused on coupling pre-formed units, oxidative cyclization is a significant strategy for constructing the THF core in other acetogenins. nih.govsoton.ac.ukcapes.gov.brbeilstein-journals.orgresearchgate.net For instance, diastereoselective permanganate-promoted oxidative cyclization of 1,5-dienes has been used to create the THF diol core in other mono-THF acetogenins like cis-solamin, establishing multiple stereocenters in a single step. nih.govsoton.ac.ukresearchgate.net Rhenium(VII) oxide has also been used in oxidative cyclization reactions to form trans-substituted tetrahydrofurans in the synthesis of other acetogenins. nih.govacs.org These methodologies highlight the diverse chemical strategies employed to access the complex ring systems of this class of natural products.

Development of Novel Synthetic Pathways for Annonaceous Acetogenins

Beyond the initial synthesis of this compound, research has continued on developing novel synthetic pathways for Annonaceous acetogenins as a class of compounds. beilstein-journals.orgnih.govacs.org These efforts are driven by the need for more efficient, stereoselective, and convergent routes to access these structurally diverse and biologically active natural products. Novel strategies often involve the development of new key intermediates and the application of advanced synthetic methodologies. For example, new approaches have been explored for constructing the THF ring systems and the long aliphatic chains with precise control over stereochemistry. beilstein-journals.orgnih.gov The use of asymmetric catalysis and new coupling reactions are active areas of research in developing improved synthetic routes to Annonaceous acetogenins. iipseries.orggmkresearch.comdiva-portal.org

Methodologies for the Chemical Modification and Derivatization of this compound

Chemical modification and derivatization of natural products like this compound are undertaken to explore structure-activity relationships, improve pharmacokinetic properties, or generate novel compounds with potentially enhanced biological activities. nih.gov

The synthesis of this compound analogues involves introducing targeted structural variations to the parent molecule. This can include modifications to the lactone ring, the hydroxyl group at C-5, the THF ring, or the aliphatic chain. Such modifications can lead to analogues with altered potency, selectivity, or other pharmacological properties. While specific details on the derivatization of this compound itself are less extensively reported compared to its total synthesis, the synthesis of analogues of other Annonaceous acetogenins provides insights into the general methodologies used. These can involve reactions such as glycosylation to improve water solubility, as demonstrated with squamocin (B1681989) and bullatacin (B1665286). scienceopen.com Other modifications might include altering the oxidation state of hydroxyl groups, changing the configuration of stereocenters, or modifying the length and functionalization of the aliphatic tail. The development of systematic synthesis strategies involving parallel fragment assembly has been explored for generating libraries of Annonaceous acetogenin (B2873293) analogues. psu.edu

Compound Information Table

Compound NamePubChem CID
This compoundNot readily available in standard PubChem search results for the specific compound, often referred to by its isolation source and structure. acs.orgacs.orgacs.orgnih.govacs.org
D-xylose135068
D-glucose5793
L-lactate (as ethyl lactate)7344 thegoodscentscompany.comperflavory.com
Annonacin165070
cis-Solamin6442717
Squamocin10249118
Bullatacin6442434

Development of Chemical Probes for Mechanistic Studies

Chemical probes are well-characterized small molecules designed as selective modulators (typically inhibitors or activators) of a specific protein target's function. perflavory.comnih.gov They are invaluable tools in biological research for investigating the function of target proteins, dissecting biological pathways, and validating potential drug targets. perflavory.comnih.gov High-quality chemical probes possess defined potency, selectivity, and cellular activity, along with a known mechanism of action. perflavory.comnih.gov The development of chemical probes often involves significant synthetic effort and rigorous biological characterization to ensure their specificity and utility in mechanistic studies.

Molecular and Cellular Mechanism of Action Investigations of Tonkinecin

Biochemical Pathway Inhibition Studies

Studies on Tonkinecin and related Annonaceous acetogenins (B1209576) have highlighted their significant inhibitory effects on fundamental biochemical processes within the cell.

Investigation of Mitochondrial Respiratory Chain Complex I Inhibition

A primary mechanism of action for Annonaceous acetogenins, including this compound, is the potent inhibition of mitochondrial complex I. beilstein-journals.orgportico.orgresearchgate.net Complex I, also known as NADH:ubiquinone oxidoreductase, is a crucial membrane-bound protein within the mitochondrial electron transport system. beilstein-journals.org By inhibiting complex I, this compound disrupts the transfer of electrons, thereby impairing the function of the respiratory chain. researchgate.net This inhibition is considered highly potent, effective in nanomolar concentrations. beilstein-journals.org

Analysis of ATP Production Modulation and Cellular Energetics

The inhibition of mitochondrial complex I by this compound directly impacts cellular ATP production. beilstein-journals.orgportico.orgresearchgate.net Complex I is essential for driving ATP synthesis from the reduced equivalents generated during metabolic oxidative pathways. psu.edu Blocking electron transport at this step leads to a significant reduction in the production of ATP. beilstein-journals.orgresearchgate.net This ATP deprivation is particularly detrimental to highly energy-demanding cells, such as tumor cells, and is thought to contribute significantly to the cytotoxic effects observed with this compound and other acetogenins. beilstein-journals.org

Theoretical Considerations for Overcoming Multi-Drug Resistance Mechanisms

The mechanism of action involving ATP deprivation through complex I inhibition offers theoretical advantages in overcoming multi-drug resistance (MDR) mechanisms in cancer cells. beilstein-journals.orgresearchgate.net Many MDR mechanisms, such as those mediated by efflux pumps, rely on ATP to actively transport drugs out of the cell. dovepress.comreactgroup.orgnih.gov By severely limiting intracellular ATP levels, this compound can potentially cripple these energy-dependent efflux pumps, thereby preventing resistant cells from expelling the drug. beilstein-journals.orgresearchgate.net This suggests that this compound could be effective against tumor cells that have developed resistance to conventional chemotherapies that are substrates for these efflux pumps. beilstein-journals.org Multidrug resistance in microorganisms can involve various mechanisms, including enzymatic deactivation, decreased permeability, altered target sites, and efflux mechanisms. dovepress.comwikipedia.org The ability of acetogenins to overcome resistance in MDR tumors has been noted. beilstein-journals.org

Cellular Target Identification and Validation Methodologies

Identifying and validating the specific cellular targets of this compound is crucial for understanding its precise mechanism and potential therapeutic applications.

Protein-Ligand Interaction Studies (e.g., binding assays, structural modeling)

Investigating the interaction between this compound and its target proteins, particularly mitochondrial complex I, involves various methodologies. Protein-ligand interaction studies, such as binding assays, are employed to quantify the affinity and kinetics of this compound binding to the target enzyme. researchgate.netnih.gov Structural modeling techniques can provide insights into how this compound fits into the binding site of complex I at a molecular level. researchgate.netarxiv.orgnih.govbiorxiv.org While Annonaceous acetogenins are considered potent inhibitors of complex I, the clear experimental evidence to fully elucidate the complex I binding sites has been challenging to obtain. psu.edu Studies using various acetogenins and derivatives have indicated that they share a common binding domain within complex I, although the exact binding sites may be partially overlapping with those of other inhibitors like rotenone (B1679576) or piericidin A. researchgate.net

Enzymatic Activity Modulation by this compound and its Stereoisomers

Analyzing the modulation of enzymatic activity, specifically the inhibition of complex I, is a direct method to assess this compound's effect. patsnap.commdpi.comufz.denih.govmdpi.com This involves measuring the enzyme's activity in the presence and absence of this compound. Studies comparing the effects of this compound and its stereoisomers can provide valuable information about the role of stereochemistry in its biological activity. nih.govwikipedia.org Different stereoisomers of a chiral drug can exhibit substantially different biological effects due to variations in their interaction with chiral biological systems like enzymes and receptors. nih.govwikipedia.org While the specific enzymatic activity modulation by individual stereoisomers of this compound is a subject for detailed research, the synthesis of different acetogenin (B2873293) stereoisomers has been pursued to understand structure-activity relationships and determine absolute configurations. beilstein-journals.orgnih.govpsu.edusoton.ac.ukresearchgate.netbeilstein-journals.org

Theoretical Models of Cellular Responses and Signaling Pathways

Theoretical models are essential for translating molecular interaction data into predictions about cellular responses and the modulation of signaling pathways. By leveraging computational techniques, researchers can move beyond understanding individual binding events to predicting the complex downstream effects within a living cell. This involves simulating the dynamic behavior of molecular systems and analyzing how potential interactions might perturb intricate biological networks. frontiersin.orgnumberanalytics.comcreative-proteomics.comnih.gov In silico perturbation models aim to predict cellular responses to various stimuli, including chemical compounds. biorxiv.org

Computational Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Computational docking is a widely used in silico technique to predict the preferred orientation (binding mode) of a small molecule (ligand), such as this compound, when it binds to a macromolecular target, such as a protein or enzyme. mdpi.comijpras.com This method estimates the binding affinity between the ligand and the target by scoring different poses (orientations and positions) of the ligand within the target's binding site. mdpi.comijpras.com A higher docking score generally suggests a higher binding affinity. mdpi.com

While specific docking studies for this compound were not found in the provided search results, the methodology would involve:

Preparing the 3D structures of this compound and potential target molecules.

Using docking algorithms to sample various binding poses of this compound within the target's active site or binding pocket.

Applying scoring functions to evaluate the likelihood and strength of each predicted interaction.

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a ligand and its target compared to the static nature of docking. ebsco.comfrontiersin.orgarxiv.org MD simulations model the physical movements of atoms and molecules over time, allowing researchers to observe the stability of the docked complex, conformational changes in the target induced by ligand binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) in a more realistic environment, often including solvent molecules. ebsco.comfrontiersin.orgarxiv.org

Applying MD simulations to this compound-target interactions would involve:

Taking the predicted complex structure from docking studies.

Simulating the system's behavior over a period, typically microseconds or longer, by applying principles of classical mechanics to the atoms. ebsco.comfrontiersin.orgarxiv.org

Analyzing the trajectories to understand the stability of the binding pose, the flexibility of the molecules, and the persistence of key interactions. ebsco.comfrontiersin.orgarxiv.org

These computational methods, when applied to this compound, could theoretically predict its potential binding partners and provide atomic-level details about how these interactions might occur. Studies on other compounds demonstrate the utility of combining docking and MD simulations to assess binding stability and induced conformational changes in target proteins. mdpi.combeilstein-journals.orgmdpi.com For example, studies on Tunicamycin C used docking to identify potential targets (thymidine kinase 1 and cAMP-dependent protein kinase catalytic subunit alpha) and MD simulations to reveal that binding induced conformational perturbations, inhibiting their activities. mdpi.com

While specific data for this compound is unavailable from the search results, a hypothetical representation of potential docking results might look like this:

Potential Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target Protein A-8.5Leu123, Phe201, Arg350
Target Protein B-7.2Val55, Ile98, Ser150
Target Protein C-6.8Ala78, Trp115, Tyr205

MD simulations would further explore the stability and dynamics of these predicted interactions over time.

Network Biology Approaches to Predict Downstream Effects

Network biology provides a framework for understanding the complex web of interactions within a cell, including protein-protein interactions, gene regulatory networks, and metabolic pathways. frontiersin.orgnumberanalytics.comcreative-proteomics.comnih.gov By viewing biological systems as networks, researchers can use graph theory and other computational methods to analyze their structure and predict how perturbations, such as the binding of a compound like this compound to a specific target, might propagate through the network and affect cellular behavior. frontiersin.orgnumberanalytics.comcreative-proteomics.comnih.gov

Network biology approaches that could be applied to study this compound's downstream effects include:

Pathway Enrichment Analysis: If potential protein targets for this compound are identified through docking or other means, pathway enrichment analysis can determine which biological pathways are statistically over-represented among these targets. mdpi.com This can suggest the broader cellular processes that might be modulated by this compound. Studies on other compounds have used KEGG pathway analysis to identify relevant pathways associated with predicted protein targets. mdpi.com

Protein-Protein Interaction (PPI) Network Analysis: Analyzing PPI networks can reveal how a potential this compound target interacts with other proteins. By identifying subnetworks centered around the target, researchers can hypothesize about the functional consequences of the target's modulation by this compound. frontiersin.orgnumberanalytics.comcreative-proteomics.com

Gene Regulatory Network (GRN) Analysis: If this compound's action indirectly affects gene expression, GRN analysis can help predict how changes in the expression or activity of certain genes might influence the expression of other genes in the network, ultimately impacting cellular phenotype. nih.gov

Network Perturbation Analysis: Computational models can simulate the effect of inhibiting or activating a node (representing a protein or gene) in a biological network, based on predicted this compound-target interactions. This can help predict the resulting changes in the state of the network and the potential downstream cellular responses. biorxiv.org

While specific network biology studies on this compound were not found, these approaches are commonly used in bioinformatics to predict the biological relevance of in silico findings and understand the systemic impact of molecular interactions. numberanalytics.comcreative-proteomics.comnih.govbiorxiv.org They provide a systems-level perspective that complements the detailed molecular insights gained from docking and MD simulations.

A hypothetical representation of potential pathway enrichment results based on predicted targets might be:

KEGG Pathway Namep-valueGenes/Proteins in Pathway Targeted by this compound
Pathway X0.001Target Protein A, Target Protein C
Pathway Y0.05Target Protein B
Pathway Z0.15-

These theoretical models, encompassing computational docking, molecular dynamics simulations, and network biology approaches, provide powerful tools for generating hypotheses about this compound's potential mechanisms of action and predicting its effects on cellular responses and signaling pathways, guiding future experimental validation.

Preclinical Investigation Methodologies and Paradigms in Annonaceous Acetogenin Research

In Vitro Research Methodologies for Mechanistic Elucidation

In vitro studies are fundamental to understanding the cellular and molecular mechanisms underlying the biological activities of Annonaceous acetogenins (B1209576). These methodologies allow for controlled experiments to investigate the direct effects of ACGs on cells and specific biological targets.

Development of Cell-Based Assays for Cellular Pathway Analysis

Cell-based assays are widely used to evaluate the cytotoxic and growth inhibitory effects of ACGs on various cell lines, particularly cancer cells. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to measure cell viability and proliferation after treatment with acetogenins. thegoodscentscompany.comnih.govnih.govctdbase.org

Beyond general cytotoxicity, cell-based assays are crucial for analyzing the impact of ACGs on specific cellular pathways. For instance, flow cytometry is utilized to assess cell cycle distribution, revealing whether ACGs induce cell cycle arrest at specific phases like G1 or G2/M. lookchem.comwikidata.orgcenmed.com Apoptosis induction, a key mechanism of action for many ACGs, is evaluated using techniques like Annexin V-FITC/PI double staining, which quantifies the percentage of apoptotic cells. lookchem.com

Cell-based reporter assays are developed to investigate the modulation of specific signaling pathways. Studies have shown that ACGs can affect pathways such as Akt/NF-κB and inhibit hypoxia-induced HIF-1 activation in cancer cells. lookchem.comepa.govwikidata.org Furthermore, cell-based assays using multidrug-resistant cancer cell lines are employed to explore the ability of ACGs to reverse drug resistance, examining effects on the expression of efflux pumps like P-gp and MRP1, as well as related proteins involved in cell survival and proliferation. lookchem.com Assays assessing cell motility and invasiveness are also utilized to understand the potential of ACGs to inhibit cancer metastasis.

Detailed research findings from cell-based assays highlight the potent cytotoxic activity of ACGs against a variety of human cancer cell lines, often showing greater potency compared to some conventional chemotherapeutic agents. thegoodscentscompany.comnih.govlookchem.com For example, studies have demonstrated that ACGs can significantly increase the percentage of apoptotic cells and induce cell cycle arrest in drug-resistant cancer cell lines. lookchem.com

Enzymatic Assays for Specific Target Activity Evaluation

Enzymatic assays are essential for identifying and confirming the molecular targets of Annonaceous acetogenins. A well-established mechanism of action for many ACGs is the potent inhibition of mitochondrial NADH-ubiquinone oxidoreductase (Complex I) in the electron transport chain. wikidata.orgthegoodscentscompany.comnih.govlookchem.comwikidata.orgcenmed.comwikidata.org

Enzymatic assays measuring the activity of Complex I are performed using isolated mitochondria, submitochondrial particles (such as from bovine heart), or tissue homogenates. wikidata.org These assays typically measure the decrease in NADH oxidation in the presence of the acetogenin (B2873293), providing quantitative data on the inhibitory potency (e.g., IC50 values). Findings from these assays consistently demonstrate that ACGs are powerful inhibitors of Complex I, a mechanism believed to contribute significantly to their cytotoxic effects, particularly in rapidly proliferating cancer cells with high energy demands. nih.govwikidata.orgcenmed.comwikidata.org

In Vivo Model System Selection and Experimental Design for Biological Activity Assessment

In vivo studies are critical for evaluating the biological activity of Annonaceous acetogenins within a complex living system, providing insights into their efficacy, potential toxicity (though specific toxicity profiles are excluded here), and effects on disease progression. wikidata.orgwikidata.orgcenmed.com

Animal Model Systems for Disease Pathogenesis Studies (focus on model attributes)

Various animal model systems are selected based on the specific disease being studied. For evaluating the antitumor potential of ACGs, tumor-grafted mouse models, also known as xenograft models, are commonly used. wikidata.orgwikidata.orgcenmed.com In these models, human cancer cells are implanted into immunocompromised mice, allowing researchers to study the effects of ACGs on tumor growth, size, and metastasis in a living organism. Examples include studies using HepS and S180 xenografts or 4T1 tumor-bearing mice. wikidata.orgcenmed.com Mouse skin tumorigenesis models have also been used to assess the preventive and therapeutic potential of ACGs in skin cancer.

Methodological Considerations for Reproducibility in Animal Studies (e.g., randomization, blinding)

Ensuring reproducibility and minimizing bias are paramount in preclinical in vivo research involving animal models. Several methodological considerations are crucial for achieving robust and reliable results. Randomization involves the random allocation of experimental treatments to individual animals, which helps to distribute potential confounding factors evenly across study groups, reducing the risk of selection bias.

Blinding, where researchers and personnel involved in the study are unaware of the treatment assignments, is another critical measure to prevent observer bias during data collection and analysis. Both randomization and blinding are considered primary methods for accounting for sources of bias in animal experiments and improving the validity and reproducibility of the findings.

Other important considerations for reproducibility include having sufficient knowledge about the sample population, understanding and controlling for potential sources of variation (such as environmental factors or animal husbandry), and employing appropriate statistical methods with adequate sample sizes. While the importance of these rigorous experimental designs is recognized in preclinical research, including studies on Annonaceous acetogenins, consistently high reporting rates of measures against bias like randomization and blinding have been a subject of discussion in the broader scientific community.

Comparative Academic Studies and Analogue Research of Tonkinecin

Comparative Structural Analysis of Tonkinecin with Related Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are a large family of polyketide natural products characterized by a long aliphatic chain containing a terminal γ-lactone ring and one or more tetrahydrofuran (B95107) (THF) rings. This compound belongs to the monotetrahydrofuran subclass of this family. Its unique structural features, when compared with other acetogenins, provide crucial insights into the determinants of its biological activity.

Identification of Key Structural Motifs Correlated with Biological Activity

The cytotoxicity of Annonaceous acetogenins is intrinsically linked to specific structural motifs. Research indicates that the presence and nature of the THF ring, the stereochemistry of adjacent hydroxyl groups, and the length of the aliphatic chain are all critical for activity.

In the case of this compound, a key feature is its single THF ring. While some of the most potent acetogenins, such as bullatacin (B1665286) and asimicin, possess adjacent bis-THF rings, potent monotetrahydrofuran acetogenins like this compound demonstrate that a single THF ring is sufficient for significant cytotoxicity. The arrangement of hydroxyl groups flanking the THF ring is another critical determinant of bioactivity. These hydroxyl groups are believed to play a crucial role in the binding of the molecule to its biological target.

Furthermore, the α,β-unsaturated γ-lactone at the end of the aliphatic chain is a common feature among most bioactive acetogenins and is considered essential for their mechanism of action. The distance between the THF ring system and the γ-lactone also appears to be a significant factor influencing potency.

FeatureThis compoundUvariamicins I & IITonkinelinGeneral Observation for High Activity
THF Rings Mono-THFNot specified in detail, but related acetogeninsNo THF ringAdjacent bis-THF often show highest potency, but potent mono-THF exist.
Hydroxyl Groups Present, flanking the THF ringPresentVicinal diol in hydrocarbon chainPresence and specific stereochemistry are crucial.
γ-Lactone α,β-unsaturatedPresentPresentConsidered essential for bioactivity.
Source Uvaria tonkinensisUvaria tonkinensisUvaria tonkinensisAnnonaceae family plants.

Stereochemical Comparisons and their Influence on Molecular Recognition

The absolute stereochemistry of the numerous chiral centers in Annonaceous acetogenins has a profound impact on their biological activity, influencing how they interact with their molecular targets. The specific three-dimensional arrangement of the THF ring and its flanking hydroxyl groups is particularly critical for molecular recognition and binding affinity.

The absolute stereochemistry of this compound has been established, providing a platform for detailed comparisons with other acetogenins. For instance, studies on various acetogenins have shown that a threo/trans/threo/trans/erythro configuration in the bis-THF ring system often correlates with the highest potency. While this compound has a single THF ring, the relative stereochemistry of its hydroxyl groups in relation to the THF ring is a key factor in its cytotoxic profile. It is hypothesized that this specific spatial arrangement allows for optimal interaction with the binding site on its target protein. The precise stereochemical configuration of this compound contributes significantly to its potent cytotoxicity against cell lines such as the human colon adenocarcinoma (HCT-8) and human leukemia (HL-60).

Comparative Mechanistic Investigations of Annonaceous Acetogenins

The primary mechanism of action for the vast majority of Annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands.

Differential Effects on Mitochondrial Respiration Across Analogues

While the general mechanism is understood, the potency of mitochondrial respiration inhibition can vary significantly among different acetogenins. This variation is attributed to the subtle structural differences between analogues. For example, the number and position of THF rings, as well as the stereochemistry of hydroxyl groups, influence the binding affinity of the acetogenin (B2873293) to Complex I.

Variances in Receptor Binding Profiles and Downstream Signaling

The term "receptor" in the context of Annonaceous acetogenins primarily refers to their binding site on mitochondrial Complex I. The variances in the chemical structure of acetogenins lead to different binding affinities and potentially distinct interactions with the subunits of Complex I.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Elucidation

The total synthesis of this compound has been successfully achieved, which is a critical prerequisite for the rational design and synthesis of its analogues. By systematically modifying different parts of the this compound molecule, researchers can probe the specific contributions of each structural feature to its biological activity, thereby establishing a detailed structure-activity relationship (SAR).

To date, specific studies focusing on the synthesis of a series of this compound analogues for SAR elucidation have not been extensively reported in the available literature. However, the established synthetic route opens the door for such investigations. Future research in this area would likely involve:

Modification of the Aliphatic Chain: Synthesizing analogues with varying chain lengths to determine the optimal length for cytotoxicity.

Alteration of the THF Ring: Introducing variations in the stereochemistry of the hydroxyl groups flanking the THF ring or even replacing the THF ring with other cyclic ethers to assess the importance of this moiety.

Modification of the γ-Lactone: Synthesizing analogues with different substituents on the lactone ring or even replacing it with other functional groups to confirm its role in the mechanism of action.

These synthetic analogues would then be subjected to rigorous cytotoxic evaluation against a panel of cancer cell lines. The resulting data would be invaluable for constructing a comprehensive SAR profile for this compound, which could guide the design of novel and even more potent anti-cancer agents based on its molecular scaffold.

Methodologies for Systematic Structural Variation

The systematic structural variation of this compound involves a series of methodical approaches to create a library of related compounds, or analogues. These methodologies are designed to probe the functional role of different parts of the this compound molecule.

One common strategy is alanine (B10760859) scanning mutagenesis . In this technique, individual amino acid residues in this compound are systematically replaced with alanine. This allows researchers to identify critical residues that are essential for its biological function. For instance, if the substitution of a specific residue with alanine results in a significant loss of activity, it suggests that this residue plays a key role in target binding or conformational stability.

Another approach is truncation analysis , where segments of the this compound peptide chain are systematically removed from either the N-terminus or the C-terminus. This helps to determine the minimal active sequence of the peptide that is required for its biological effect.

Positional scanning is also employed, where each amino acid position in the this compound sequence is substituted with a variety of other amino acids. This can reveal which amino acid properties (e.g., size, charge, hydrophobicity) are favored at specific positions for optimal activity.

Finally, the synthesis of peptidomimetics is a more advanced strategy. This involves creating non-peptide analogues that mimic the three-dimensional structure and functional groups of this compound. This approach can lead to the development of compounds with improved stability, bioavailability, and potency.

Table 1: Illustrative Alanine Scanning Data for a Hypothetical this compound Analogue Library This table presents hypothetical data to illustrate the concept of alanine scanning.

AnalogueModificationRelative Binding Affinity (%)
This compoundWild-Type100
TKN-A1Tyr1 -> Ala5
TKN-A2Gly2 -> Ala95
TKN-A3Phe3 -> Ala10
TKN-A4Arg4 -> Ala2
TKN-A5Leu5 -> Ala80

Analytical Frameworks for Correlating Structure with Observed Biological Mechanisms

To understand the relationship between the structural modifications of this compound analogues and their biological effects, researchers employ several analytical frameworks. These frameworks provide a systematic way to analyze the data generated from analogue studies and to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) is a primary analytical tool. nih.govnih.gov QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com For this compound and its analogues, this involves quantifying various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, and relating them to their observed biological potency. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding further drug design efforts. creative-peptides.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship. These techniques generate 3D contour maps that visualize the regions around the molecule where changes in steric, electrostatic, and hydrophobic fields are likely to increase or decrease biological activity. This offers a visual guide for designing more potent analogues.

Pharmacophore modeling is another crucial framework. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. By comparing the structures of active this compound analogues, a common pharmacophore model can be developed. This model serves as a template for designing new molecules with a high probability of exhibiting the desired biological activity.

Table 2: Hypothetical QSAR Data for a Series of this compound Analogues This table presents hypothetical data to illustrate the inputs for a QSAR model.

AnalogueLogP (Hydrophobicity)Electronic Parameter (σ)Steric Parameter (Es)Biological Activity (IC50, nM)
TKN-12.50.1-1.250
TKN-23.10.3-1.525
TKN-32.8-0.2-1.175
TKN-43.50.5-1.810
TKN-52.20.0-1.0100

Future Research Directions and Theoretical Applications of Tonkinecin

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of Annonaceous acetogenins (B1209576), including Tonkinecin, is presumed to follow a polyketide pathway, but the specific enzymatic machinery remains largely uncharacterized. Future research would necessarily focus on identifying the specific genes and enzymes responsible for constructing the this compound molecule in Uvaria tonkinesis.

Key Research Objectives:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Uvaria tonkinesis would be a critical first step to identify candidate gene clusters encoding polyketide synthases (PKSs), tailoring enzymes (such as hydroxylases, cyclases, and reductases), and other related biosynthetic proteins.

Enzyme Characterization: Once candidate genes are identified, heterologous expression in microbial hosts (e.g., E. coli or Saccharomyces cerevisiae) would allow for the isolation and functional characterization of the enzymes. This would confirm their specific roles in catalyzing steps of the this compound biosynthetic pathway.

Pathway Reconstruction: By characterizing the sequence of enzymatic reactions, a complete biosynthetic pathway could be proposed. This knowledge is fundamental for future efforts in synthetic biology and metabolic engineering to produce this compound or novel analogues in a controlled biotechnological system.

Understanding the biosynthesis is crucial for harnessing nature's synthetic power and potentially creating more sustainable sources of this complex molecule.

Advanced Computational Modeling for Predictive Biology and Target Identification

Computational modeling offers a powerful, parameter-free approach to explore the dynamics of this compound's biological interactions without the need for extensive kinetic data. nih.gov These methods can generate predictions about its mechanism of action and potential protein targets.

Theoretical Computational Approaches:

Molecular Docking and Simulation: By creating a three-dimensional model of this compound, researchers can perform molecular docking studies against libraries of known protein structures. This can predict binding affinities and identify high-probability biological targets. For instance, docking simulations could explore interactions with subunits of mitochondrial Complex I, the generally accepted target for acetogenins. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogues were synthesized and tested, QSAR models could be developed. These models mathematically correlate structural features of the molecules with their biological activity, enabling the design of new analogues with potentially enhanced potency or selectivity.

Network Pharmacology: This approach involves constructing interaction networks between the compound, its potential targets, and associated disease pathways. nih.gov For this compound, a network pharmacology analysis could help visualize how inhibiting its primary target might cascade through cellular signaling pathways, explaining its potent cytotoxic effects. nih.gov

These computational strategies can significantly accelerate the process of hypothesis generation for subsequent experimental validation.

Development of Innovative and Sustainable Synthetic Methodologies for Complex Natural Products

The first total synthesis of this compound provided a crucial proof-of-concept and confirmed its absolute stereochemistry. However, this initial route may not be optimal for producing larger quantities for further study. Future synthetic efforts will likely focus on improving efficiency and sustainability.

The initial synthesis involved a palladium-catalyzed cross-coupling reaction as a key step to construct the carbon backbone. researchgate.net The stereogenic centers were meticulously established using starting materials from the chiral pool, such as D-xylose and D-glucose. researchgate.net

Table 1: Key Stages in the First Total Synthesis of this compound

StageDescriptionKey Reagents/Reactions
Fragment SynthesisPreparation of the butenolide and tetrahydrofuran (B95107) units.Wittig reaction, Sharpless asymmetric dihydroxylation. researchgate.net
Key CouplingConnection of the two main fragments to form the core structure.Pd(0)-catalyzed cross-coupling reaction. researchgate.net
Final StepsSelective hydrogenation and removal of protecting groups.Diimide hydrogenation, Boron trifluoride etherate. researchgate.net

Future Synthetic Innovations:

Catalytic Efficiency: Exploring more advanced catalysts could improve the yield and selectivity of key coupling reactions, reducing waste.

Green Chemistry Principles: Future syntheses could aim to reduce the number of steps, minimize the use of protecting groups, and employ less hazardous solvents and reagents to enhance the sustainability of the process.

Exploration of Undiscovered Biological Targets and Theoretical Interaction Landscapes

While Annonaceous acetogenins are primarily known as inhibitors of the mitochondrial Complex I, this may not be the sole explanation for their potent and sometimes differential cytotoxicity. nih.govderpharmachemica.com The unique structural features of this compound, such as the C-5 hydroxyl group, may confer interactions with other biological targets. researchgate.net

Table 2: Reported Cytotoxic Activity of this compound

Human Tumor Cell LineCancer Type
Bel 7402Hepatoma
BGCGastrocarcinoma
HCT-8Colon Adenocarcinoma
HL-60Leukemia

Data sourced from Organic Letters (1999), 1 (4), pp 513–515. researchgate.net

Methods for Target Deconvolution:

Chemical Proteomics: Using affinity-based probes derived from this compound, researchers could "fish" for binding partners in cell lysates, allowing for the unbiased identification of direct protein targets.

CRISPR-Cas9 Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, render cells either more sensitive or more resistant to this compound. biorxiv.org This can reveal proteins and pathways that are essential for the compound's mechanism of action. biorxiv.orgresearchgate.net

Phenotypic Profiling: Comparing the cellular phenotype induced by this compound with a library of phenotypes from compounds with known mechanisms of action can provide clues about its biological function.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Biological Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research. gcande.orgresearchgate.net For a molecule like this compound, these technologies offer avenues for accelerating both its synthesis and the prediction of its biological functions.

Potential AI/ML Applications:

Retrosynthetic Planning: AI platforms can analyze the complex structure of this compound and propose novel, efficient synthetic routes that may not be obvious to human chemists. nih.gov These tools can learn from vast databases of chemical reactions to suggest the most promising pathways. jetir.org

Reaction Outcome Prediction: ML models can be trained to predict the success and yield of specific chemical reactions under various conditions, reducing the trial-and-error inherent in optimizing a complex synthesis. jetir.org

Predictive Biology: By training algorithms on large datasets of compound structures and their associated biological activities, AI can predict the potential therapeutic uses or toxicities of this compound and its virtual analogues, guiding which compounds should be synthesized and tested. northwestern.edu

The integration of AI promises to create a feedback loop where computational predictions guide laboratory experiments, and the resulting data is used to refine the AI models, accelerating the entire discovery and development cycle. researchgate.netnorthwestern.edu

Q & A

Q. What are the primary biochemical characteristics of Tonkinecin, and how can they be systematically validated in vitro?

Methodological Answer: Begin with spectroscopic profiling (e.g., NMR, mass spectrometry) to confirm molecular structure, followed by stability assays under varying pH and temperature conditions. Use high-performance liquid chromatography (HPLC) to assess purity (>95% threshold for experimental validity). Cross-validate results with peer-reviewed reference standards and replicate experiments in triplicate to minimize batch variability .

Q. How can researchers establish a baseline protocol for synthesizing this compound with minimal impurities?

Methodological Answer: Optimize synthesis using Design of Experiments (DoE) to test variables like reaction time, temperature, and catalyst concentration. Employ thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for real-time impurity monitoring. Include negative controls (e.g., solvent-only reactions) to distinguish synthesis byproducts from target compounds .

Q. What in vitro models are most suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize cell lines with well-characterized receptor profiles (e.g., HEK293 for GPCR assays, HepG2 for metabolic studies). Use dose-response curves (IC50/EC50 calculations) and compare against positive/negative controls. Validate findings with orthogonal assays (e.g., fluorescence-based vs. luminescence-based detection) to reduce false positives .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action across studies be resolved?

Methodological Answer: Conduct a systematic meta-analysis of existing data, focusing on variables like dosage ranges, cell line specificity, and assay conditions. Use statistical tools (e.g., Cohen’s d for effect size, funnel plots for publication bias) to identify outliers. Design follow-up experiments using isogenic cell lines or CRISPR-edited models to isolate confounding genetic factors .

Q. What experimental design strategies mitigate batch-to-batch variability in this compound’s pharmacokinetic studies?

Methodological Answer: Implement a crossover study design where the same animal cohort receives multiple batches sequentially. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise plasma concentration measurements. Apply mixed-effects models to statistically account for inter-individual variability and batch effects .

Q. How can multi-omics approaches elucidate this compound’s downstream signaling pathways?

Methodological Answer: Integrate transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets from treated vs. untreated samples. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network analysis (Cytoscape) to identify hub genes/proteins. Validate key nodes via siRNA knockdown or pharmacological inhibition followed by functional assays .

Q. What criteria should guide the selection of in vivo models for this compound’s toxicity profiling?

Methodological Answer: Prioritize models with translational relevance to human physiology (e.g., transgenic mice for specific disease pathways). Use staggered dosing regimens to assess acute vs. chronic toxicity. Include histopathological analysis and biomarker panels (e.g., ALT/AST for liver toxicity, creatinine for renal function) to quantify organ-specific effects .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Methodological Answer: Re-evaluate docking simulations (e.g., AutoDock Vina) with updated crystal structures of target proteins. Validate in silico findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding constants. Consider post-translational modifications or allosteric binding sites not modeled in simulations .

Q. What statistical frameworks are optimal for analyzing time-dependent effects of this compound in longitudinal studies?

Methodological Answer: Apply linear mixed models (LMMs) or generalized estimating equations (GEEs) to handle repeated-measures data. Use survival analysis (Kaplan-Meier curves, Cox proportional hazards models) for mortality/event-based endpoints. Correct for multiple comparisons using Benjamini-Hochberg adjustments .

Replication & Transparency

Q. What minimal datasets and protocols are essential for independent replication of this compound studies?

Methodological Answer: Publish raw data (e.g., spectral files, chromatograms) in FAIR-compliant repositories (Zenodo, Figshare). Document detailed protocols for synthesis, purification, and assays using platforms like protocols.io . Include step-by-step troubleshooting guides and negative results to aid replication efforts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.